molecular formula C7H7BrN2 B2542189 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS No. 1393546-61-6

6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Katalognummer: B2542189
CAS-Nummer: 1393546-61-6
Molekulargewicht: 199.051
InChI-Schlüssel: CLZSMCWXLMVHTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a bicyclic heterocyclic compound featuring a fused pyrrole-pyridine scaffold with a bromine substituent at the 6-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its synthesis often involves transition metal-catalyzed cycloadditions or functionalization of preformed pyrrolo[3,4-c]pyridine cores . The bromine atom enhances reactivity for further derivatization (e.g., cross-coupling reactions) and may influence biological activity by modulating lipophilicity and target binding .

Eigenschaften

IUPAC Name

6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZSMCWXLMVHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2CN1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,4-C]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yields and purity on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-C]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Agent Development
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine serves as a crucial building block in the synthesis of novel therapeutic agents. Studies have demonstrated its potential in developing compounds with antileishmanial and anticancer properties. For instance, derivatives of this compound have shown inhibitory effects on specific enzymes and receptors, which are vital in treating various cancers and infectious diseases .

Pharmacological Activities
Research indicates that derivatives of 6-bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine exhibit a range of pharmacological activities including:

  • Antimicrobial
  • Anti-inflammatory
  • Analgesic
  • Anticonvulsant

These activities make it a promising scaffold for drug design aimed at multiple therapeutic targets .

Materials Science

Organic Electronics
In the field of materials science, 6-bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is utilized in the synthesis of conjugated polymers. These polymers are essential for developing organic electronic devices such as:

  • Organic Photovoltaic Cells
  • Organic Light Emitting Diodes (OLEDs)

The compound's unique structure allows for efficient charge transport properties, making it suitable for enhancing the performance of these devices .

Biological Studies

Bioactive Molecule Development
The compound acts as a scaffold for developing bioactive molecules with various biological activities. Its derivatives have been studied for their potential to interact with biological targets, leading to the discovery of new antimicrobial agents and anti-inflammatory drugs. The versatility of this compound allows researchers to modify its structure to enhance specific biological activities while maintaining low toxicity profiles .

Wirkmechanismus

The mechanism of action of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Properties/Activities Reference
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine Br at C6, dihydro structure High reactivity for derivatization; potential sedative/analgesic activity (inferred)
4-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione Methoxy at C4, methyl at C6 Analgesic activity exceeding aspirin; LD50 = 320–520 mg/kg (mice)
7-Amino-2-(3-chlorobenzyl)-4-methyl-pyrrolo[3,4-c]pyridine-1,3-dione 3-Chlorobenzyl, methyl at C4, amino at C7 Antimycobacterial (MIC90 < 0.15 µM); high metabolic stability
4-Hydroxy-pyrrolo[3,4-c]pyridine-1,3,6-trione (HPPT) Hydroxy at C4, trione structure Large Stokes shift (fluorescence); high photostability
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Br at C6, Cl at C3 (isomer) Reactivity in medicinal chemistry; distinct isomer effects
2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride HCl salt, no bromine Improved solubility; chiral intermediate

Key Observations :

  • Bromine vs.
  • Isomer Effects : Analogs like 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (pyrrolo[2,3-b] isomer) exhibit distinct electronic properties due to differing ring fusion positions, impacting biological target selectivity .

Key Observations :

  • Transition metal-catalyzed cycloadditions (e.g., cobalt) are efficient for constructing the pyrrolo[3,4-c]pyridine core but may require optimization for bromine incorporation .
  • N-Alkylation and esterification are critical for introducing functional groups that enhance biological activity .

Pharmacological and Physicochemical Properties

Physicochemical Properties:
  • Solubility: The hydrochloride salt of the non-brominated analog (2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine) has improved aqueous solubility, whereas bromine may reduce solubility but enhance membrane permeability .
  • Photostability : HPPT’s high photostability (quantum yield of photodecomposition < 0.01) suggests that brominated analogs could be suitable for optoelectronic applications .

Biologische Aktivität

6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both pyrrole and pyridine rings, which contribute to its potential therapeutic effects. This article explores the biological activity of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine, including its mechanisms of action, research findings, and applications in drug development.

The molecular formula of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is C7H8BrN2, with a molar mass of approximately 199.05 g/mol. The compound's structure allows it to engage with various biological targets effectively.

The biological activity of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is primarily attributed to its interaction with specific molecular targets:

  • Fibroblast Growth Factor Receptors (FGFRs) : The compound has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in cancer models .
  • Enzyme Inhibition : The compound may also inhibit certain enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and proliferation .

Biological Activities

Research indicates that 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by targeting FGFR signaling pathways .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by affecting the expression of pro-inflammatory cytokines .
  • Analgesic Properties : Preliminary studies suggest potential analgesic effects similar to other pyrrole derivatives, indicating its role in pain modulation pathways.

Case Studies

Several studies have investigated the biological effects of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine:

  • Study on Cancer Cell Lines : A study reported that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines (IC50 values around 10 μM) and promoted apoptosis through caspase activation pathways .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain behavior compared to control groups, suggesting its potential as an anti-inflammatory agent .

Data Table

The following table summarizes key findings from various studies on the biological activity of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine:

Study FocusBiological ActivityIC50/EffectReference
Breast Cancer Cell ProliferationInduces apoptosisIC50 ~10 μM
Inflammation ModelReduces swellingSignificant reduction
Pain ModulationAnalgesic effectsNot quantified

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.